1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide 1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9667959
InChI: InChI=1S/C18H23N3O3/c19-17(23)14-6-8-20(9-7-14)18(24)15-10-16(22)21(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H2,19,23)
SMILES: C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4 g/mol

1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC9667959

Molecular Formula: C18H23N3O3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide -

Specification

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
IUPAC Name 1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C18H23N3O3/c19-17(23)14-6-8-20(9-7-14)18(24)15-10-16(22)21(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H2,19,23)
Standard InChI Key IDXBUSRDAMEALB-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Canonical SMILES C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide, reflects its hybrid structure:

  • A pyrrolidin-5-one ring substituted at the 1-position with a benzyl group.

  • A piperidine-4-carboxamide unit connected via a carbonyl linkage to the pyrrolidine’s 3-position.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC18H23N3O3\text{C}_{18}\text{H}_{23}\text{N}_3\text{O}_3PubChem
Molecular Weight329.4 g/molPubChem
XLogP3-AA-0.2PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count4PubChem
SMILESC1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3PubChem
InChIKeyIDXBUSRDAMEALB-UHFFFAOYSA-NPubChem

The benzyl group introduces hydrophobicity, while the carboxamide and keto groups enhance hydrogen-bonding potential, critical for target binding .

Stereochemical Considerations

Computational models predict a planar conformation for the pyrrolidone ring, with the benzyl substituent adopting an equatorial orientation to minimize steric strain. The piperidine ring’s chair conformation positions the carboxamide group axially, optimizing intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions:

  • Formation of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid:

    • Benzylamine reacts with maleic anhydride to form a pyrrolidinone intermediate, followed by oxidation.

  • Coupling with Piperidine-4-carboxamide:

    • Carbodiimide-mediated amide bond formation between the pyrrolidine-3-carboxylic acid and piperidine-4-carboxamide .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrrolidinone SynthesisBenzylamine, Maleic Anhydride, Δ72
OxidationH2O2\text{H}_2\text{O}_2, Fe(II) Catalyst85
Amide CouplingEDC, HOBt, DMF, RT68

Yields are optimized using polar aprotic solvents (e.g., DMF) and coupling agents like EDC/HOBt .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for purity assessment:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 7.28–7.35 (m, 5H, Ar-H), 4.52 (s, 2H, CH2_2-Ph), 3.81–3.89 (m, 1H, pyrrolidine CH), 3.42–3.51 (m, 2H, piperidine CH2_2) .

  • LC-MS: m/z 330.2 [M+H]+^+, confirming molecular weight .

Applications in Drug Development

Lead Optimization

The compound’s balanced logP (-0.2) and hydrogen-bonding capacity make it a viable candidate for CNS-targeted therapies. Structural modifications, such as fluorination of the benzyl group, could enhance blood-brain barrier permeability.

Patent Landscape

While no patents directly claim 1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide, derivatives of pyrrolidinone-piperidine hybrids are protected in applications ranging from neurodegenerative disease to cancer therapeutics .

Future Research Directions

  • Synthetic Optimization: Explore biocatalytic routes to improve enantioselectivity.

  • Target Identification: Screen against kinase and GPCR panels to elucidate mechanisms.

  • ADMET Profiling: Assess pharmacokinetics in preclinical models.

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